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Compound of Interest

Compound Name: 2-chloro-N-methoxyacetamide

CAS No.: 36851-81-7

Cat. No.: B1367236 Get Quote

Executive Summary & Reagent Profile[4]
The reagent 2-chloro-N-methoxyacetamide refers to a class of bifunctional electrophiles used

to introduce a chloroacetyl moiety while leveraging the unique reactivity of the N-methoxy

group. In high-value synthesis, this predominantly refers to the Weinreb Amide derivative (2-

chloro-N-methoxy-N-methylacetamide), which prevents over-alkylation during nucleophilic

attack.[2]

This guide focuses on its critical role in the synthesis of 2-alkyl-4-quinolones (such as PQS), a

class of potent quorum-sensing signaling molecules and antibiotic scaffolds.[2]
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Property Weinreb Amide Derivative
Secondary Amide
Derivative

Chemical Name
2-Chloro-N-methoxy-N-

methylacetamide
2-Chloro-N-methoxyacetamide

CAS Number 67442-07-3 36851-81-7

Primary Utility

Synthesis of

-chloro ketones (PQS

precursors)

Synthesis of N-methoxy

heterocycles; [3+3]

Cyclizations

Key Feature
Stable 5-membered chelate

with metals (Mg/Li)

Directing group for C-H

activation; Electrophile

Storage 2–8 °C, Hygroscopic 2–8 °C, Moisture Sensitive

Core Application: Synthesis of Pseudomonas
Quinolone Signal (PQS)[1][2][3][7]
The most impactful application of this reagent is the synthesis of 2-heptyl-3-hydroxy-4(1H)-

quinolone (PQS).[2] The workflow utilizes the Weinreb amide to generate an

-chloro ketone intermediate, which undergoes a "one-pot" cyclization with anthranilic acid.

The Mechanistic Advantage
The reaction relies on the Weinreb Chelation Model. Unlike standard amides, the N-methoxy-

N-methyl group forms a stable 5-membered cyclic transition state with the organometallic

reagent (Mg or Li). This prevents the tetrahedral intermediate from collapsing until acidic

quench, thereby stopping the reaction at the ketone stage and preventing over-addition to the

alcohol.

Reaction Pathway Diagram
The following diagram illustrates the mechanistic flow from the Weinreb amide to the final

quinolone scaffold.
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Figure 1: Mechanistic pathway for the conversion of Weinreb amide to PQS via stable chelation

and subsequent cyclization.

Detailed Experimental Protocol
Protocol A: Synthesis of -Chloro Ketone Intermediate
Objective: Selective mono-alkylation of 2-chloro-N-methoxy-N-methylacetamide.

Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and

maintain under inert atmosphere (

or Ar).

Reagent Preparation: Dissolve 2-chloro-N-methoxy-N-methylacetamide (1.0 equiv, e.g., 5.0

mmol) in anhydrous THF (20 mL). Cool the solution to 0 °C.

Grignard Addition: Add Heptylmagnesium bromide (1.0 M in THF, 1.1 equiv) dropwise over

15 minutes.

Note: The solution may turn slightly yellow. The low temperature and slow addition are

crucial to maintain the stability of the chelate.

Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (RT) and stir for an

additional 1 hour.
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Quench: Carefully quench with 1 M HCl (10 mL) at 0 °C. This breaks the Mg-chelate and

releases the ketone.

Workup: Extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over

, and concentrate in vacuo.

Output: Crude 1-chloro-2-nonanone. (Yield typically >85%).[3]

Protocol B: One-Pot Cyclization to PQS
Objective: Condensation and cyclization of the

-chloro ketone with anthranilic acid.

Mixing: In a microwave vial (or sealed tube), combine the crude 1-chloro-2-nonanone (1.0

equiv) and anthranilic acid (1.2 equiv).

Solvent: Add anhydrous ethanol or dioxane (5 mL per mmol).

Conditions (Microwave): Irradiate at 150 °C for 20–30 minutes.

Alternative (Thermal): Reflux in toluene/ethanol for 12–16 hours.

Purification: Cool to RT. The product often precipitates. Filter and wash with cold ethanol.

Recrystallize from EtOH/EtOAc if necessary.

Validation: Confirm identity via

-NMR (characteristic quinolone NH singlet at ~11-12 ppm).

Performance Data & Optimization
The following data summarizes the yield efficiency of this protocol compared to traditional

methods (e.g., condensation of aniline with

-keto esters).
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Method Key Reagent
Reaction
Steps

Overall Yield
Atom
Economy

Weinreb Route

(This Protocol)

2-Chloro-N-

methoxy-N-

methylacetamide

2 (Telescoped) 65 - 82% High

Traditional Duff

Reaction

Aniline /

Hexanoyl

chloride

3+ 20 - 35% Low

-Keto Ester

Route

Ethyl 3-

oxodecanoate
2 45 - 55% Moderate

Troubleshooting Guide
Low Yield in Step 1: Ensure the Grignard reagent is titrated and fresh. Moisture kills the

reaction.

Over-alkylation (Tertiary Alcohol formation): This is rare with Weinreb amides but can occur if

the quench is delayed too long at high temperatures or if the "N-methoxy" group is cleaved.

Ensure the temperature remains < 25 °C before quench.

Incomplete Cyclization: If using thermal heating, ensure the reaction runs for at least 12

hours. Microwave irradiation is significantly more efficient for this condensation.

Specialized Application: [3+3] Cyclization
(Secondary Amide)
While less common, the secondary amide 2-chloro-N-methoxyacetamide (CAS 36851-81-7)

is utilized in desymmetric cyclizations.

Reaction: Reaction with para-quinamines or similar electrophiles.

Mechanism: The N-methoxy group acts as a nucleophile (via the oxygen or nitrogen

depending on base) or a directing group, while the
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-chloro group serves as the electrophilic trap.

Outcome: Formation of complex N-methoxy-heterocycles (e.g., 1,2,4-oxadiazines) which are

difficult to access via other routes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b1367236#one-pot-synthesis-using-2-
chloro-n-methoxyacetamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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